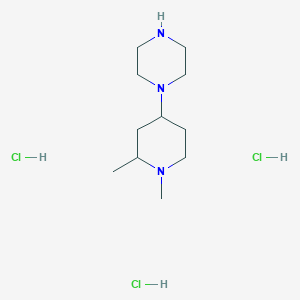

![molecular formula C18H19NO3 B2976737 {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate CAS No. 1241983-65-2](/img/structure/B2976737.png)

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

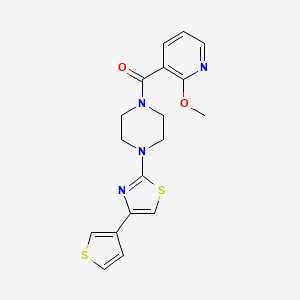

{[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate is an organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a carbamoyl group attached to a methylbenzoate moiety

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Synthesis

Research has demonstrated innovative methods for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials science. For instance, a study presented a unique approach to accessing benzimidazoles through a ring distortion strategy, utilizing 2-aminobenzylamines in an oxone mediated tandem reaction. This process facilitates the synthesis of 2-substituted benzimidazoles, highlighting the versatility of such chemical transformations in creating biologically relevant heterocycles (Hati et al., 2016).

Advanced Synthesis Techniques

Technological advancements in synthesis techniques are critical for efficient and environmentally friendly chemical production. A study on electrochemical oxidative amination of benzoxazoles presented an electrochemically promoted coupling of benzoxazoles and amines, leading directly to the formation of 2-aminobenzoxazoles. This method employs a tetraalkylammonium halide redox catalyst, minimizing waste and simplifying the isolation process (Gao et al., 2014).

Novel Reaction Pathways

Exploring novel reaction pathways can lead to the discovery of efficient methods for synthesizing complex molecules. An investigation into the one-pot reaction of serinol derivatives demonstrated a dynamic kinetic resolution accompanied by intramolecular transesterification, leading to the asymmetric synthesis of a 4-hydroxymethyl-2-oxazolidinone. This process showcases the potential for developing new synthetic routes for complex organic molecules (Sugiyama et al., 2003).

Green Chemistry Approaches

Green chemistry is pivotal in reducing the environmental impact of chemical manufacturing. Research on electrochemical intramolecular dehydrogenative C–S bond formation for synthesizing benzothiazoles demonstrated an external oxidant-free method. This approach underscores the importance of developing sustainable and efficient synthetic methods that align with green chemistry principles (Wang et al., 2017).

Wirkmechanismus

Safety and Hazards

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate typically involves the reaction of 2-methylbenzoic acid with an appropriate carbamoyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: {[(2-Methylphenyl)methyl]carbamoyl}methyl 2-methylbenzoate can undergo various chemical reactions, including:

- Oxidation

Eigenschaften

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-13-7-3-5-9-15(13)11-19-17(20)12-22-18(21)16-10-6-4-8-14(16)2/h3-10H,11-12H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVIVCSTJMBAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC=C2C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

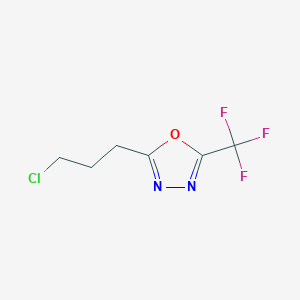

![1-(4-chlorophenyl)-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]cyclopentane-1-carboxamide](/img/structure/B2976655.png)

![2-Ethyl 4-methyl 5-[(chloroacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2976662.png)

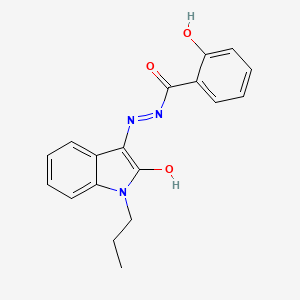

![8-(4-methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2976669.png)

![[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine](/img/structure/B2976672.png)

![benzyl 2-[(1E)-3-(morpholin-4-yl)prop-1-en-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2976675.png)

![1-(FURAN-2-CARBONYL)-4-{5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBONYL}PIPERAZINE](/img/structure/B2976676.png)

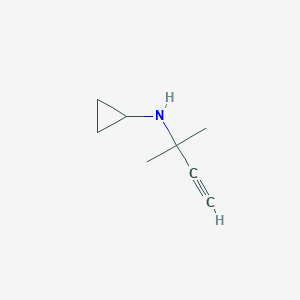

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-methylphenyl)amino]acetamide](/img/structure/B2976677.png)